4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The iodophenyl group can be introduced through iodination reactions using iodine or iodinating agents like N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions .
Major Products
The major products formed from these reactions include various substituted oxadiazoles, biaryl compounds, and other heterocyclic derivatives, which can have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of 4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The oxadiazole rings contribute to the compound’s stability and ability to participate in various chemical reactions. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(4-Iodophenyl)-5H-1,2,3-dithiazole-5-thione: Similar in structure but contains a dithiazole ring instead of oxadiazole.
5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyl: Contains a benzothiazole ring and is used in different applications .
Uniqueness
4-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings and the presence of an iodophenyl group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.
Properties
Molecular Formula |
C10H6IN5O2 |
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Molecular Weight |
355.09 g/mol |
IUPAC Name |
4-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H6IN5O2/c11-6-3-1-5(2-4-6)10-13-9(16-17-10)7-8(12)15-18-14-7/h1-4H,(H2,12,15) |
InChI Key |
JGSHZACFPCADMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=NON=C3N)I |
Origin of Product |
United States |
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